molecular formula C8H12Cl3NO4 B13793631 Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester CAS No. 7500-71-2

Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester

Cat. No.: B13793631
CAS No.: 7500-71-2
M. Wt: 292.5 g/mol
InChI Key: CRLPWIDAZYJYNA-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate is a chemical compound with the molecular formula C8H12Cl3NO4 and a molecular weight of 292.54 g/mol. It is characterized by the presence of an ester group, a ketone group, and a hydroxylamine group, making it a versatile compound in various chemical reactions .

Preparation Methods

The synthesis of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trichloromethyl group can also participate in electrophilic reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate can be compared with similar compounds such as:

    Ethyl 2-acetyl-4,4,4-trichloro-3-aminobutanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Ethyl 2-acetyl-4,4,4-trichloro-3-hydroxybutanoate: Lacks the amino group, affecting its biological activity.

Properties

CAS No.

7500-71-2

Molecular Formula

C8H12Cl3NO4

Molecular Weight

292.5 g/mol

IUPAC Name

ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate

InChI

InChI=1S/C8H12Cl3NO4/c1-3-16-7(14)5(4(2)13)6(12-15)8(9,10)11/h5-6,12,15H,3H2,1-2H3

InChI Key

CRLPWIDAZYJYNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(Cl)(Cl)Cl)NO)C(=O)C

Origin of Product

United States

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